1-hydroxy-1H-indole-2-carboxylicacid

Description

Significance of the Indole (B1671886) Nucleus in Heterocyclic Chemistry

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental motif in a multitude of natural and synthetic compounds. nih.gov Its importance is underscored by its presence in essential biomolecules, such as the amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites. nih.gov In animals, tryptophan is the precursor to the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov

This heterocyclic system is a common feature in numerous pharmaceuticals, agrochemicals, and natural products, making it a focal point for synthetic and medicinal chemists. researchgate.netnih.gov The unique electronic properties of the indole ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow indole-containing molecules to bind effectively to a wide range of biological targets, including proteins and nucleic acids. researchgate.net The structural rigidity and well-defined geometry of the fused ring system provide a stable scaffold for orienting substituents in three-dimensional space, which is crucial for specific molecular recognition and biological activity. nih.gov Consequently, the indole framework is found in many clinically approved drugs, demonstrating its versatility and therapeutic relevance. researchgate.netpurkh.com

Overview of Indole-2-carboxylic Acid Derivatives in Academic and Medicinal Chemistry Research

Within the broad family of indole-containing compounds, indole-2-carboxylic acid and its derivatives represent a significant subclass in chemical research. The carboxylic acid group at the 2-position of the indole ring is a key functional handle that allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis. researchgate.net Researchers have extensively explored the synthesis of novel analogs by modifying the indole core or the carboxylic acid moiety to develop compounds with tailored properties. researchgate.neteurjchem.com

In medicinal chemistry, indole-2-carboxylic acid derivatives have been investigated for a diverse array of potential therapeutic applications. This scaffold has been identified as a promising starting point for the development of novel inhibitors for various enzymes and receptors. For instance, derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, an enzyme crucial for viral replication. rsc.orgnih.govmdpi.com In these inhibitors, the indole nucleus and the C2-carboxyl group can chelate with magnesium ions in the enzyme's active site. rsc.orgnih.govmdpi.com Other research has focused on developing these derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are targets in cancer immunotherapy. sci-hub.senih.gov Furthermore, specific derivatives have been identified as selective antagonists for the CysLT1 receptor, which is involved in inflammatory pathways. nih.gov

| Derivative Class | Research Area / Target | Reference |

| 6-acetamido-indole-2-carboxylic acids | IDO1/TDO Dual Inhibition | sci-hub.senih.gov |

| Halogenated indole-2-carboxylic acids | HIV-1 Integrase Inhibition | rsc.orgnih.gov |

| 3-substituted-1H-indole-2-carboxylic acids | CysLT1 Receptor Antagonism | nih.gov |

| N-substituted indole-2-carboxamides | Antioxidant Activity | researchgate.net |

Research Landscape of 1-hydroxy-1H-indole-2-carboxylic acid and its Analogs

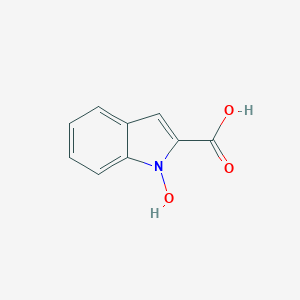

The specific compound, 1-hydroxy-1H-indole-2-carboxylic acid, is a distinct analog where a hydroxyl group is attached to the nitrogen atom of the indole ring. According to the PubChem database, its molecular formula is C₉H₇NO₃ and it has a molecular weight of 177.16 g/mol . nih.gov

Despite the extensive research into the broader class of indole-2-carboxylic acid derivatives, the publicly available scientific literature focusing specifically on 1-hydroxy-1H-indole-2-carboxylic acid is limited. While the formation of 1-hydroxyindoles has been noted as a potential outcome in certain synthetic methodologies like the Leimgruber-Batcho indole synthesis, detailed studies on the synthesis, properties, and applications of this particular N-hydroxy acid are not widely reported. acs.org

Research into closely related analogs, such as N-hydroxy-1H-indole-2-carboxamide, has been documented. ontosight.ai These related structures, where the carboxylic acid is converted to a hydroxamic acid or other amide forms, have been studied for potential biological activities, including anti-inflammatory and antioxidant properties. ontosight.ai The presence of the N-hydroxy group can significantly influence the compound's chemical properties, including its acidity, reactivity, and ability to coordinate with metal ions, suggesting that 1-hydroxy-1H-indole-2-carboxylic acid could possess unique characteristics. However, without dedicated research, its specific profile remains largely unexplored in the current scientific landscape.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(8)13/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTNMLUPFDKDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611291 | |

| Record name | 1-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-71-4 | |

| Record name | 1-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Strategies for Indole (B1671886) Ring Formation and Carboxylic Acid Incorporation

The formation of the indole ring, particularly with a carboxylic acid at the 2-position, is a foundational step in synthesizing the target compound and its analogues. Several classical and contemporary named reactions are employed for this purpose.

One of the oldest and most versatile methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org

The mechanism proceeds through several key steps: the phenylhydrazone isomerizes to its enamine tautomer, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgbyjus.com This is followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the final indole structure. wikipedia.org The synthesis of indole-2-carboxylic acids specifically can be achieved by using a pyruvic acid derivative as the carbonyl component. For instance, the reaction of a phenylhydrazine with pyruvic acid leads to the formation of an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. taylorandfrancis.com A historical example is the treatment of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. thermofisher.com This general strategy remains a cornerstone for preparing substituted indoles. thermofisher.comresearchgate.net

Key Features of Fischer Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Aryl hydrazine (B178648) and an aldehyde or ketone (e.g., pyruvic acid for 2-carboxylic acid derivatives). | wikipedia.orgtaylorandfrancis.com |

| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). | wikipedia.org |

| Key Mechanistic Step | wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer. | byjus.com |

| Process | Can be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. | thermofisher.com |

The Leimgruber-Batcho indole synthesis is a highly effective alternative to the Fischer method, particularly valued in the pharmaceutical industry for its high yields and mild conditions. wikipedia.org This method begins with an o-nitrotoluene derivative, which can be readily prepared from substituted anilines. The first step involves forming an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgjournalijar.com

The resulting β-nitroenamine intermediate is then subjected to reductive cyclization. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or zinc in ammonium (B1175870) chloride. wikipedia.orgresearchgate.net This reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of the secondary amine to furnish the indole ring. wikipedia.org Notably, this methodology has been adapted for the specific synthesis of 1-hydroxyindoles through the controlled reduction of 6-substituted trans-β-dimethylamino-2-nitrostyrenes using reagents like aqueous titanium(III) chloride or zinc powder. researchgate.net

Another relevant approach involves the reaction of 2-aminobenzaldehydes with ethyl diazoacetate in the presence of a Lewis acid catalyst like BF₃·OEt₂. This method provides a mild and efficient route to 3-ethoxycarbonylindoles with excellent regiochemical control. organic-chemistry.org

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids. The classical approach, first reported by Arnold Reissert, involves two main steps. wikipedia.orgresearchgate.netresearchgate.net It begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orggoogle.com Potassium ethoxide is often preferred as the base over sodium ethoxide for better results. wikipedia.org

The second step is the reductive cyclization of the pyruvate (B1213749) intermediate. wikipedia.org The nitro group is reduced to an amino group, which then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring. youtube.com A wide range of reducing agents have been historically used, including ferrous sulfate, zinc dust in acetic acid, and sodium dithionite. researchgate.netresearchgate.net This process directly yields the indole-2-carboxylic acid or its corresponding ester. wikipedia.orgyoutube.com Interestingly, during a Reissert synthesis, an intermediate N-hydroxyindole can be formed, which is subsequently reduced to the final indole product using reagents such as titanium trichloride. researchgate.net

Modern advancements have focused on improving the efficiency, safety, and scalability of the reduction step. One significant improvement is the use of continuous-flow hydrogenation. This technique allows for the catalytic reduction of the nitro group under controlled conditions of temperature and pressure, often using a palladium-on-carbon catalyst. Flow chemistry offers advantages over traditional batch methods, including shorter reaction times, higher yields, and improved safety by minimizing the handling of hazardous reagents.

Functionalization and Derivatization Strategies at Key Positions

Once the 1-hydroxy-1H-indole-2-carboxylic acid core is synthesized, further derivatization can be achieved through reactions at the N1-hydroxy group and the C2-carboxylic acid.

The nitrogen atom of the indole ring is a common site for functionalization to modulate the compound's properties. For the parent 1-hydroxy-indole scaffold, derivatization can occur at the oxygen of the N-hydroxy group. Acylation of 1-hydroxyindoles can produce 1-acyloxyindole derivatives. nih.gov However, these compounds often exhibit instability, as the N-O-acyl bond can be labile and susceptible to hydrolysis under mild acidic or basic conditions, reverting to the 1-hydroxyindole (B3061041) and the corresponding carboxylic acid. nih.gov

For the broader class of indole-2-carboxylic acid derivatives, N-alkylation is a common transformation. Classical methods often involve deprotonating the indole nitrogen with a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as methyl iodide or benzyl (B1604629) bromide. rsc.org More modern and catalytic approaches have also been developed. For example, N-alkylation can be achieved using dialkyl carbonates in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com Asymmetric N-alkylation methods using palladium catalysts have also been reported to produce chiral N-alkylated indoles with high enantioselectivity. mdpi.com

The carboxylic acid at the C2 position is a versatile handle for introducing a wide array of functional groups through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization. A common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol (often used as the solvent) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). nih.govrsc.org This reaction is an equilibrium process driven to completion by using an excess of the alcohol. For example, 3-bromo-1H-indole-2-carboxylic acid can be converted to its ethyl ester by reacting it with ethanol (B145695) and catalytic H₂SO₄ at 80 °C. nih.gov

Amidation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a prevalent strategy in medicinal chemistry. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. A widely used method involves carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgnih.gov The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov Another approach involves converting the carboxylic acid into an acyl azide (B81097) using diphenylphosphoryl azide (DPPA), which can then react with various nucleophiles, including amines, to form amides. rsc.org

Common Reagents for Esterification and Amidation of Indole-2-Carboxylic Acid

| Transformation | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., EtOH), cat. H₂SO₄ | Fischer Esterification | nih.govrsc.org |

| Amidation | Amine, EDC·HCl, HOBt, DIPEA | Carbodiimide Coupling | nih.gov |

| Amidation | Amine, EDAC, DMAP | Carbodiimide Coupling | rsc.org |

| Amidation Precursor | DPPA, Et₃N | Acyl Azide Formation | rsc.org |

Acylation Reactions (e.g., Friedel-Crafts)

Acylation of the indole nucleus is a fundamental method for introducing acyl groups, typically at the C3 position due to its higher nucleophilicity. The Friedel-Crafts reaction is a classic and widely employed method for this transformation, utilizing a Lewis acid catalyst to activate the acylating agent. nih.govacs.org For indole-2-carboxylic acid derivatives, the reaction is generally directed to the C3 position, as the C2 position is substituted.

Common acylating agents include acid chlorides and anhydrides, while a variety of Lewis acids can be used to promote the reaction. nih.govresearchgate.net The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity, minimizing common side reactions that arise from the multi-nucleophilic character of the indole ring. acs.org For instance, ZrCl₄ has been reported as an effective catalyst for the regio- and chemoselective Friedel-Crafts acylation of indoles with acyl chlorides, providing 3-acylindoles in good to high yields without the need for NH protection. acs.org Other Lewis acids such as AlCl₃, SnCl₄, and TiCl₄ are also commonly used. researchgate.net

Table 1: Lewis Acids and Conditions for Friedel-Crafts Acylation of Indoles

| Lewis Acid | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| ZrCl₄ | Acyl chlorides | High regio- and chemoselectivity for C3 position; minimizes side reactions. | acs.org |

| SnCl₄ | Acyl chlorides | Effective catalyst for regioselective Friedel-Crafts reaction at C3. | researchgate.net |

| AlCl₃, TiCl₄ | Acid chlorides, Anhydrides | Commonly used reagents with high reactivity. | researchgate.net |

These 3-acylindole derivatives serve as versatile intermediates in the synthesis of various alkaloids and other complex heterocyclic systems. acs.org

Hydrazide and Hydrazone Formation

Indole-2-carboxylic acid derivatives can be readily converted into their corresponding hydrazides, which are valuable intermediates for constructing more complex molecules. The synthesis of the hydrazide is typically achieved by reacting an ester of the indole-2-carboxylic acid, such as the ethyl or methyl ester, with hydrazine hydrate (B1144303). researchgate.netmdpi.com This reaction, known as hydrazinolysis, proceeds efficiently to yield the indole-2-carbohydrazide. researchgate.net

Once formed, the indole-2-carbohydrazide can be reacted with various aldehydes or ketones, usually in an acidic medium, to produce the corresponding N-acylhydrazones in good yields. researchgate.netwikipedia.org Hydrazones are characterized by the R₁R₂C=NNH₂ functional group and are formed through the condensation reaction between the hydrazide and the carbonyl compound. researchgate.netwikipedia.org This reaction is a cornerstone in the synthesis of a wide array of derivatives. nih.gov For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were synthesized and identified as potent inducers of apoptosis. nih.gov

The general scheme for this two-step process is as follows:

Hydrazide Formation: Indole-2-COOR + N₂H₄·H₂O → Indole-2-CONHNH₂

Hydrazone Formation: Indole-2-CONHNH₂ + R'CHO → Indole-2-CONHN=CHR'

These hydrazone derivatives are not only biologically active molecules themselves but also serve as precursors for various heterocyclic systems. researchgate.net

Cyclization Reactions for Novel Heterocycles (e.g., indolo[2,3-d]pyridazines, triazoles)

The hydrazide and hydrazone derivatives of indole-2-carboxylic acid are excellent starting materials for synthesizing fused heterocyclic systems. These reactions expand the chemical diversity of the indole scaffold, leading to novel compounds with potential biological activities.

Indolo[2,3-d]pyridazines: The hydrazones formed from indole-2-carbohydrazide can undergo cyclization to form indolo[2,3-d]pyridazine derivatives. This transformation can be achieved by refluxing the hydrazone with acetyl chloride. researchgate.net In other instances, direct cyclization of precursors can occur. For example, the reaction of certain indole derivatives with hydrazine hydrate can lead directly to pyridazino[4,5-b]indol-4(5H)-ones. nih.gov

Triazoles: Indole-2-carbohydrazide can also be a precursor for the synthesis of 2-triazolylindoles. researchgate.net Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. frontiersin.org The synthesis can involve reacting the indole carbohydrazide (B1668358) with reagents that provide the remaining carbon and nitrogen atoms needed to form the triazole ring. For example, reaction of 1H-indole-2-carbohydrazide with an isothiocyanate followed by condensation with hydrazine hydrate can lead to the formation of a 1,2,4-triazole (B32235) ring attached to the indole core. researchgate.net The copper-catalyzed [3+2] cycloaddition reaction is another common method for synthesizing 1,2,3-triazole derivatives. mdpi.com

These cyclization reactions demonstrate the utility of indole-2-carboxylic acid derivatives as building blocks for creating complex, multi-ring heterocyclic structures.

Stereoselective Synthesis of Octahydro-1H-indole-2-carboxylic Acid Isomers

Octahydro-1H-indole-2-carboxylic acid (Oic) is a saturated bicyclic α-amino acid derivative of indole-2-carboxylic acid. chemistryviews.org It contains three chiral centers, leading to the possibility of eight stereoisomers. guidechem.com The stereoselective synthesis of these isomers is of significant interest, particularly for their use as conformationally constrained amino acid mimics in medicinal chemistry. chemistryviews.org

A common strategy begins with the catalytic hydrogenation of a less saturated precursor, such as (S)-indoline-2-carboxylic acid. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. For instance, hydrogenation using platinum oxide (PtO₂) in acetic acid can yield a mixture of diastereomers, from which the desired (2S,3aS,7aS)-isomer can be isolated in high yield after crystallization. nih.gov

Table 2: Methods for Stereoselective Synthesis of Octahydro-1H-indole-2-carboxylic Acid

| Starting Material | Catalyst | Conditions | Product Isomer(s) | Reference |

|---|---|---|---|---|

| (S)-Indoline-2-carboxylic acid | PtO₂ | H₂, Acetic Acid, 60°C | (2S,3aS,7aS)-1 and (2S,3aR,7aR)-1 (90:10 ratio) | nih.gov |

| Indole-2-carboxylic acid | 10% Pd/C | H₂, Methanol, 60°C, 5 MPa | L-Octahydroindole-2-carboxylic acid | guidechem.com |

Further synthetic manipulations can be used to access other stereoisomers. For example, an epimerization procedure can be employed to convert one diastereoisomer into another. nih.gov Additionally, advanced strategies have been developed for the efficient synthesis of specific enantiomerically pure isomers, such as (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, by forming a versatile oxazolidinone intermediate that allows for diastereoselective α-alkylation. nih.gov

Decarboxylation Procedures for Indole-2-carboxylic Acids

The removal of the carboxyl group from the C2 position of the indole ring is a key transformation, often required as the final step in indole syntheses like the Reissert method. cdnsciencepub.comresearchgate.net Several methods have been developed to effect this decarboxylation.

Historically, simply heating the indole-2-carboxylic acid above its melting point has been used, though yields can be variable. cdnsciencepub.com A more reliable and widely used method involves heating the acid in a high-boiling solvent, such as quinoline (B57606), often in the presence of a copper-based catalyst. cdnsciencepub.com Copper chromite and cuprous chloride are effective catalysts for this purpose. cdnsciencepub.com

An improvement on this method involves the in-situ formation of the copper salt of the carboxylic acid, which then undergoes facile decarboxylation at lower temperatures and in shorter reaction times, leading to improved yields and product quality. cdnsciencepub.com More recent procedures have utilized alternative solvents and catalysts. For example, decarboxylation can be carried out in refluxing N,N-dimethylacetamide using the copper salt of the acid as a catalyst, which simplifies product isolation compared to the quinoline procedure. cdnsciencepub.com In some cases, the reaction can be promoted by organic acids in aprotic polar solvents like N,N-dimethylformamide. google.com

Table 3: Summary of Decarboxylation Methods

| Method | Solvent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Thermal | None | None | Simple heating above melting point; variable yields. | cdnsciencepub.com |

| Copper-Catalyzed | Quinoline | Copper chromite, Cuprous chloride | Generally satisfactory method for substituted indoles. | cdnsciencepub.com |

| Copper Salt | Quinoline | In-situ formed copper salt | Improved yield, lower temperature, shorter time. | cdnsciencepub.com |

| Modified Copper Salt | N,N-dimethylacetamide | Pre-formed copper salt | Higher yield and simpler isolation. | cdnsciencepub.com |

A novel copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has also been developed, which simultaneously removes the carboxyl group and adds an aryl group to the indole nitrogen. organic-chemistry.org

Optimization of Synthetic Pathways

Optimizing synthetic routes is crucial for improving efficiency, increasing yields, reducing costs, and enhancing industrial viability. For the synthesis of 1-hydroxy-1H-indole-2-carboxylic acid and its derivatives, optimization can be applied at various stages.

In Friedel-Crafts acylation , optimization involves screening different Lewis acids and reaction conditions to maximize regioselectivity and yield while minimizing side reactions. The use of milder catalysts like ZrCl₄ or boron trifluoride etherate represents an optimization over more aggressive and less selective traditional Lewis acids. acs.orgresearchgate.net

In decarboxylation reactions , optimization efforts have focused on moving away from harsh conditions and difficult-to-remove solvents like quinoline. The development of the N,N-dimethylacetamide method with a copper salt catalyst is a prime example of an optimized procedure that leads to higher yields and much simpler product isolation. cdnsciencepub.com Further optimization of a copper-catalyzed decarboxylative N-arylation identified K₃PO₄ as the best base and N-methylpyrrolidone (NMP) as the optimal solvent, with specific temperatures and times leading to yields up to 99%. organic-chemistry.org

The use of microwave assistance has also been shown to have a profound effect on reaction speed for certain syntheses, such as the formation of pyridazino[4,5-b]indoles, representing another avenue for process optimization. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of indole (B1671886) derivatives.

In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. For the parent compound, indole-2-carboxylic acid, the acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet far downfield, often above 12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The N-H proton of the indole ring also appears as a broad signal, typically between 11.0 and 12.0 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring portion of the indole structure typically resonate between 7.0 and 7.8 ppm, with their specific shifts and coupling patterns revealing their substitution pattern. chemicalbook.com

For 1-hydroxy-1H-indole-2-carboxylic acid, the introduction of the hydroxyl group at the N1 position would cause the disappearance of the N-H proton signal and the appearance of an N-OH signal. The chemical shift of this hydroxyl proton would be sensitive to solvent and concentration. The electronic effect of the N-hydroxy group would also induce slight changes in the chemical shifts of the nearby aromatic protons compared to the parent compound.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In carboxylic acids, the carbonyl carbon (C=O) is highly deshielded and typically resonates in the range of 165–185 ppm. libretexts.org For indole-2-carboxylic acid, the carbons of the indole ring appear in the aromatic region (approximately 100-140 ppm). The introduction of the 1-hydroxy group is expected to cause a noticeable shift in the signals of the adjacent carbons (C2, C7a, and C3) due to its electronic influence.

Table 1: Representative ¹H and ¹³C NMR Data for Indole-2-carboxylic Acid in DMSO-d₆ Data extracted from publicly available spectral databases for the parent compound, indole-2-carboxylic acid, to illustrate typical chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | ~13.0 (broad s) | ~163.0 |

| NH | ~11.8 (broad s) | - |

| C2 | - | ~130.0 |

| C3 -H | ~7.26 (d) | ~108.0 |

| C4 -H | ~7.67 (d) | ~122.0 |

| C5 -H | ~7.14 (t) | ~124.0 |

| C6 -H | ~7.08 (t) | ~120.0 |

| C7 -H | ~7.48 (d) | ~112.0 |

| C3a | - | ~127.0 |

| C7a | - | ~137.0 |

| Note: This is an interactive data table. Actual values may vary based on experimental conditions. |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of atoms within a molecule, which is essential for stereochemical assignments. wikipedia.org A NOESY experiment detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. libretexts.org

For a molecule like 1-hydroxy-1H-indole-2-carboxylic acid, a NOESY experiment could confirm the planar structure of the indole ring by showing correlations between adjacent protons (e.g., H3 and H4). More importantly, it could reveal the preferred conformation of the carboxylic acid and N-hydroxy groups relative to the rest of the molecule by identifying spatial correlations between the protons of these groups and the aromatic protons of the indole ring. For instance, a cross-peak between the N-OH proton and the C7-H proton would indicate a conformation where these two groups are oriented on the same side of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For 1-hydroxy-1H-indole-2-carboxylic acid (C₉H₇NO₃), the calculated molecular weight is approximately 177.16 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 177. A common fragmentation pathway for indole-2-carboxylic acids involves the loss of a molecule of carbon dioxide (CO₂, 44 Da), which would result in a significant fragment ion peak. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, confirming its chemical identity. The exact mass of 1-hydroxy-1H-indole-2-carboxylic acid is 177.042593085 Da. nih.gov An HRMS measurement yielding a mass very close to this value would unambiguously confirm the elemental composition of C₉H₇NO₃, distinguishing it from other isomers.

Infrared (IR) Spectroscopy and Vibrational Analysis for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of 1-hydroxy-1H-indole-2-carboxylic acid would be characterized by several key absorption bands:

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C=O Stretch (Carbonyl): A strong, sharp absorption peak between 1710 and 1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. Its exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower frequency (around 1710 cm⁻¹). libretexts.org

N–O–H Group: The spectrum would also feature absorptions related to the N-hydroxy group. A distinct O-H stretching vibration, likely around 3300-3500 cm⁻¹, and an N-O stretching vibration would be present.

C-H Aromatic Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds.

C=C Aromatic Stretches: Peaks in the 1450–1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the indole ring.

Vibrational analysis, often aided by computational methods, can provide a more detailed assignment of these bands and offer insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the N-hydroxy group, and potential acceptor atoms on adjacent molecules. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for 1-hydroxy-1H-indole-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500–3300 | Strong, Broad |

| Carbonyl C=O | Stretching | 1710–1760 | Strong |

| N-Hydroxy O-H | Stretching | 3300–3500 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aromatic C=C | Stretching | 1450–1600 | Medium-Strong |

| Note: This is an interactive data table. The exact position and intensity of peaks can be influenced by the physical state of the sample and intermolecular interactions. |

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism

A single-crystal X-ray diffraction study of 1-hydroxy-1H-indole-2-carboxylic acid would provide unambiguous proof of its structure. The analysis would reveal the precise geometry of the indole ring system and the attached hydroxyl and carboxylic acid functional groups.

Crucially, this technique elucidates the nature of intermolecular interactions that dictate the crystal packing. For indole carboxylic acids, crystal structures are often stabilized by extensive networks of hydrogen bonds. researchgate.netcapes.gov.br In the case of 1-hydroxy-1H-indole-2-carboxylic acid, one would expect to observe strong hydrogen bonds forming between the carboxylic acid groups of adjacent molecules, often leading to the formation of cyclic dimers. mdpi.com Furthermore, the N-hydroxy group would also participate in hydrogen bonding, acting as either a donor (from its O-H) or an acceptor (at its oxygen atom), further influencing the crystal lattice.

Such studies are also critical for identifying and characterizing polymorphism—the ability of a compound to crystallize in multiple different forms. Different polymorphs can have distinct physical properties, and X-ray diffraction is the primary tool used to distinguish between them. mdpi.com Analysis of the crystal structure of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has revealed the existence of different polymorphs based on variations in their hydrogen bonding patterns. mdpi.comnih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing

X-ray diffraction studies on indole-2-carboxylic acid reveal a highly organized structure stabilized by a network of intermolecular hydrogen bonds. researchgate.netstudylib.net The analysis indicates that molecules of ICA form planar ribbons through two primary types of hydrogen bonds: an O–H···O interaction between the carboxylic acid groups of adjacent molecules and an N–H···O interaction between the indole N-H group and a carboxylic oxygen atom. researchgate.netstudylib.net In this arrangement, both the hydroxyl (O-H) and indole (N-H) groups function as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as a dual acceptor. researchgate.netstudylib.net

The crystal packing of these ribbons results in a distinctive herringbone-like arrangement. studylib.net The carboxylic acid groups of molecules in adjacent chains are oriented perpendicular to one another, creating a zig-zag pattern of hydrogen bonds. researchgate.netstudylib.net This efficient packing maximizes intermolecular interactions, leading to a stable crystalline solid. The introduction of a hydroxyl group at the N1 position, as in 1-hydroxy-1H-indole-2-carboxylic acid, would be expected to significantly alter this network, introducing a new potential hydrogen bond donor/acceptor site (N-OH) and likely leading to different packing arrangements.

Table 1: Crystallographic Data for Indole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 30.144 |

| b (Å) | 6.466 |

| c (Å) | 3.819 |

| V (Å3) | 744.4 |

| Z | 2 |

| Key Hydrogen Bonds | O–H···O, N–H···O |

Investigation of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The investigation of polymorphism is therefore critical in materials science and pharmaceutical development.

While studies specifically on the polymorphism of 1-hydroxy-1H-indole-2-carboxylic acid are not detailed in the provided sources, research on substituted derivatives like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) illustrates the structural diversity that can arise. mdpi.comnih.gov At least two polymorphs of MI2CA have been identified and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and computational DFT calculations. mdpi.com

The key distinction between the polymorphs of MI2CA lies in their hydrogen bonding networks. One polymorph is characterized by the formation of centrosymmetric cyclic dimers, where two molecules are linked by strong, double O–H⋯O hydrogen bonds between their carboxylic acid groups. mdpi.com In contrast, the other polymorph does not form these dimers; instead, it features molecular chains connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds, similar to the parent indole-2-carboxylic acid. mdpi.com In this second form, the N-H group of the indole ring and the O-H of the carboxylic acid act as donors, while the carbonyl oxygen serves as an acceptor. mdpi.com These structural differences highlight how subtle changes in crystallization conditions can lead to profoundly different solid-state arrangements.

Table 2: Comparison of Polymorphs of 5-methoxy-1H-indole-2-carboxylic acid

| Feature | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/c |

| Primary H-Bonding Motif | Molecular chains via O–H⋯O and N–H⋯O bonds | Cyclic dimers via double O–H⋯O bonds |

| N–H⋯O Acceptor | Carboxylic oxygen | Methoxy oxygen |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. elte.hu This technique is particularly useful for analyzing compounds containing chromophores—groups of atoms responsible for light absorption. The 1-hydroxy-1H-indole-2-carboxylic acid molecule contains an indole ring system, which is an excellent chromophore, as well as a carboxylic acid group.

The absorption of UV light by this molecule is primarily due to electronic transitions involving the π-electrons of the aromatic indole system and the non-bonding (n) electrons on the oxygen and nitrogen atoms. uzh.chyoutube.com The main types of electronic transitions observed are:

π → π* (pi to pi star) transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org They are characteristic of aromatic systems and compounds with double bonds. These transitions are typically high-energy and result in strong absorption bands. youtube.com For indole derivatives, these absorptions often occur in the 200-300 nm range. researchgate.net

n → π* (n to pi star) transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylic and N-hydroxy groups) to an anti-bonding π* orbital. uzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths, but they are generally much lower in intensity. youtube.com

The UV-Vis spectrum of 1-hydroxy-1H-indole-2-carboxylic acid is expected to show characteristic absorption bands corresponding to these transitions, providing qualitative information about its electronic structure. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the specific substitution on the indole ring.

Table 3: Typical Electronic Transitions in Indole Carboxylic Acids

| Transition Type | Orbitals Involved | Typical Chromophore | Relative Energy | Relative Intensity |

|---|---|---|---|---|

| π → π | Bonding π to Anti-bonding π | Indole aromatic ring, C=O | High | High (Strong) |

| n → π | Non-bonding n to Anti-bonding π | C=O, N-OH, -COOH | Low | Low (Weak) |

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ijrpas.com For a compound like 1-hydroxy-1H-indole-2-carboxylic acid, developing a robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for assessing purity and quantifying the substance.

Method development typically involves the systematic optimization of several key parameters: ijrpas.com

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar compounds like indole derivatives, offering good resolution and peak shape.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the buffer is critical for controlling the ionization state of the carboxylic acid, which significantly impacts retention time. A gradient elution, where the proportion of the organic solvent is changed over time, is often employed to ensure good separation of the main compound from any impurities. pensoft.net

Detector: Given the presence of the indole chromophore, a UV detector is the most suitable choice, with the detection wavelength set at or near the absorption maximum (λmax) of the compound to ensure high sensitivity. nih.gov

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation involves assessing several performance characteristics: researchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 4: Representative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (Correlation Coefficient, R2) | ≥ 0.999 | 0.9998 |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |

| LOD (µg/mL) | - | 3.15 |

| LOQ (µg/mL) | - | 9.57 |

| Specificity | No interference at analyte retention time | Peak is pure and resolved from placebo/impurities |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher system pressures. These features provide several advantages over traditional HPLC.

The primary benefits of using UPLC for the analysis of 1-hydroxy-1H-indole-2-carboxylic acid include:

Increased Resolution: The smaller particle size leads to more efficient separation, allowing for better resolution of closely eluting impurities from the main analyte peak.

Higher Speed: The higher optimal flow rates enabled by the small particles drastically reduce analysis time, often from minutes in HPLC to seconds in UPLC, which significantly increases sample throughput. sielc.com

Enhanced Sensitivity: UPLC peaks are typically narrower and taller than HPLC peaks, which leads to a better signal-to-noise ratio and thus lower detection limits.

Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant decrease in the volume of solvents used, making UPLC a more environmentally friendly and cost-effective technique.

The application of UPLC is well-suited for the analysis of indole carboxylic acid derivatives, as demonstrated by its use for compounds like 7-nitro-1H-indole-2-carboxylic acid, where fast UPLC applications are enabled by columns with smaller particles (e.g., 3 µm). sielc.com The transition from an HPLC to a UPLC method for purity and potency testing can offer substantial improvements in laboratory efficiency and data quality.

Compound Index

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

DFT-based geometry optimization is used to determine the most stable three-dimensional conformation of a molecule, corresponding to its lowest energy state. For the related indole-2-carboxylic acid (I2CA), theoretical calculations of bond lengths and angles have shown excellent agreement with experimental data obtained from X-ray diffraction. researchgate.netresearchgate.net The core indole (B1671886) ring system is largely planar, with the carboxylic acid group's orientation being a key conformational variable. researchgate.net

| Parameter | Bond | Calculated Length (Å) for I2CA researchgate.net |

| Bond Lengths | C-C (ring) | 1.376 - 1.460 |

| C-N | 1.376 - 1.390 | |

| C=O | ~1.21 | |

| C-O | ~1.37 | |

| N-H | ~1.01 | |

| Parameter | Angle | Calculated Angle (°) for I2CA researchgate.net |

| Bond Angles | C-C-C (ring) | 106 - 133 |

| C-N-C | ~109 |

This interactive table presents calculated geometric parameters for the parent compound, indole-2-carboxylic acid (I2CA), which serve as a baseline for understanding the geometry of its 1-hydroxy derivative.

Theoretical vibrational analysis via DFT is instrumental in interpreting experimental infrared (IR) and Raman spectra. Calculated vibrational frequencies for I2CA and its deuterated derivatives have been assigned in detail based on Potential Energy Distribution (PED) analysis. researchgate.net These calculations accurately predict the positions of key vibrational modes, such as the N-H stretch (around 3500 cm⁻¹ for the free monomer), the O-H stretch of the carboxylic acid (a broad band centered around 3000 cm⁻¹ in dimerized forms), and the C=O carbonyl stretch (typically 1650-1700 cm⁻¹). researchgate.netcapes.gov.br

For 1-hydroxy-1H-indole-2-carboxylic acid, DFT would predict characteristic frequencies for the N-O-H group. A sharp band corresponding to the O-H stretch of the N-hydroxy group would be expected, alongside N-O stretching vibrations at lower frequencies. The correlation between theoretical and experimental spectra for related molecules confirms the reliability of DFT in predicting the vibrational characteristics of this compound. mdpi.com

| Vibrational Mode | Assignment in I2CA | Calculated Wavenumber (cm⁻¹) researchgate.net | Experimental Wavenumber (cm⁻¹) researchgate.net |

| ν(N-H) | N-H stretch | ~3505 (scaled) | 3350 (H-bonded) |

| ν(O-H) | Carboxylic acid O-H stretch | ~3700 (scaled, monomer) | Broad, ~3000 (dimer) |

| ν(C=O) | Carbonyl stretch | ~1750 (scaled) | ~1660 |

| Ring Modes | C-H, C-C, C-N stretches | 1600 - 1000 | 1600 - 1000 |

This interactive table compares theoretical and experimental vibrational frequencies for key functional groups in indole-2-carboxylic acid (I2CA). These assignments are foundational for interpreting the spectrum of the 1-hydroxy derivative.

Analysis of the electronic structure provides insight into a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For I2CA, the HOMO is typically localized over the indole ring, indicating its role as an electron donor, while the LUMO is distributed across the entire molecule, including the electron-withdrawing carboxylic acid group. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability. The introduction of the electronegative 1-hydroxy group is expected to lower the HOMO energy and influence the energy gap, thereby modulating the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. For indole derivatives, negative potential (red/yellow) is concentrated around the oxygen atoms of the carboxylic acid group, indicating sites for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov The hydrogen atoms of the N-H and O-H groups represent regions of positive potential (blue), acting as hydrogen bond donors. The 1-hydroxy group would introduce another electronegative oxygen, creating an additional site of negative potential.

Natural Charge Analysis: Natural Bond Orbital (NBO) analysis provides information on charge distribution and intramolecular interactions. nih.gov In I2CA, the oxygen atoms of the carboxyl group carry significant negative charges, while the carbonyl carbon is positively charged. This charge distribution is fundamental to its ability to engage in polar interactions, which is critical for its biological activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Derivatives of indole-2-carboxylic acid have been investigated as inhibitors for a variety of biological targets. For instance, they have been identified as promising scaffolds for HIV-1 integrase inhibitors. mdpi.comnih.gov Docking studies revealed that the indole core and the C2-carboxylic acid group are crucial for chelating two Mg²⁺ ions within the enzyme's active site, a key interaction for inhibitory activity. nih.gov

In another study, a derivative, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, was docked into the active site of human placental aromatase, where it formed hydrogen bonds and hydrophobic interactions. nih.gov For 1-hydroxy-1H-indole-2-carboxylic acid, docking simulations would be essential to predict its binding mode. The 1-hydroxy group could potentially form an additional hydrogen bond with receptor-site residues, which may enhance binding affinity compared to the parent I2CA.

| Target Protein | Ligand Scaffold | Key Interactions Observed | Reference |

| HIV-1 Integrase | Indole-2-carboxylic acid | Chelation of Mg²⁺ ions via carboxylate; H-bonds | nih.gov |

| Human Placental Aromatase | 7-Trifluoromethyl-1H-indole-2-carboxylic acid | H-bonds with key residues; Hydrophobic interactions | nih.gov |

| Fructose-1,6-bisphosphatase | 7-Nitro-1H-indole-2-carboxylic acid | Interactions within the allosteric site | researchgate.net |

This interactive table summarizes molecular docking studies of various indole-2-carboxylic acid derivatives, highlighting their potential as inhibitors for different protein targets and the key interactions that govern their binding.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein. nih.gov A typical MD simulation runs for tens to hundreds of nanoseconds, tracking the movements of all atoms in the system.

Analyses of the MD trajectory, such as calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can confirm whether the system reaches a stable equilibrium. frontiersin.orgmdpi.com For the docked complex of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid with aromatase, a 100 ns MD simulation confirmed the dynamic stability of the ligand within the binding pocket. nih.gov Such simulations would be critical to validate any predicted binding mode for 1-hydroxy-1H-indole-2-carboxylic acid, ensuring that the key interactions identified in docking are maintained over time.

Free Energy Calculations (e.g., MMPBSA)

To obtain a more quantitative estimate of binding affinity, free energy calculations like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are often employed. acs.orgnih.gov This technique calculates the binding free energy by combining the molecular mechanics energy of the complex with the free energies of solvation, calculated using an implicit solvent model. researchgate.netrsc.org

The total binding free energy (ΔG_bind) is composed of several terms:

ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar - TΔS

This calculation is performed on snapshots extracted from an MD simulation trajectory. frontiersin.org By decomposing the total free energy, MM/PBSA can identify the key energetic contributions (e.g., van der Waals forces, electrostatics) that drive ligand binding. This method provides a more rigorous ranking of potential inhibitors than docking scores alone and can offer valuable insights into the thermodynamics of the ligand-target interaction for 1-hydroxy-1H-indole-2-carboxylic acid. frontiersin.org

In Silico Prediction of Drug-Likeness and Physicochemical Attributes

In the realm of computational drug discovery, in silico analysis serves as a critical preliminary step to forecast the pharmacokinetic profile and potential of a molecule as a therapeutic agent. For 1-hydroxy-1H-indole-2-carboxylic acid, computational tools have been employed to predict its drug-likeness and key physicochemical attributes. These predictions are largely guided by established principles such as Lipinski's Rule of Five, which helps in determining if a compound possesses properties that would make it a likely orally active drug in humans.

The analysis of 1-hydroxy-1H-indole-2-carboxylic acid reveals a profile that is generally favorable for a potential drug candidate. The predicted physicochemical properties of the compound are summarized in the following tables.

Predicted Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 177.16 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| Topological Polar Surface Area (TPSA) | 62.5 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Complexity | 219 | nih.gov |

These values provide insight into the molecule's size, lipophilicity, and polarity, which are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Drug-Likeness (Lipinski's Rule of Five)

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound. A compound is more likely to be orally bioavailable if it adheres to these rules.

| Rule | Value | Compliance | Reference |

| Molecular Weight | < 500 g/mol | 177.16 g/mol | Yes |

| LogP | < 5 | 2.6 | Yes |

| Hydrogen Bond Donors | < 5 | 2 | Yes |

| Hydrogen Bond Acceptors | < 10 | 3 | Yes |

Based on these in silico predictions, 1-hydroxy-1H-indole-2-carboxylic acid adheres to all of the criteria set forth by Lipinski's Rule of Five. nih.gov Its molecular weight is well below the 500 g/mol threshold, its predicted lipophilicity (XLogP3) is within the acceptable range, and it possesses an appropriate number of hydrogen bond donors and acceptors. nih.gov This compliance suggests that the compound has a higher probability of good oral absorption and permeation. The topological polar surface area (TPSA) of 62.5 Ų further supports the potential for good cell membrane permeability. nih.gov

Investigation of Biological Activity Mechanisms and Molecular Targets

Modulatory Effects on Enzyme Activities

1-hydroxy-1H-indole-2-carboxylic acid and its derivatives have been identified as promising scaffolds for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgresearchgate.net The mechanism of action involves the chelation of two Mg²⁺ ions within the active site of the integrase enzyme. rsc.orgresearchgate.net This interaction is facilitated by a chelating triad motif formed by the indole-2-carboxylic acid scaffold. nih.gov

Binding mode analysis has shown that the indole (B1671886) core and the C2 carboxyl group are crucial for coordinating with the two magnesium ions. plu.mxnih.gov Additionally, the indole nucleus itself can chelate with these metal ions. rsc.orgresearchgate.net This chelation is a key factor in inhibiting the strand transfer step of HIV-1 integration. plu.mxnih.gov

Further structural optimizations have demonstrated that modifications to the indole core can enhance inhibitory activity. For instance, introducing a long branch on the C3 position of the indole core improves the interaction with a hydrophobic cavity near the active site, specifically interacting with residues Tyr143 and Asn117. nih.gov Moreover, the addition of a C6 halogenated benzene (B151609) ring can lead to effective binding with the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net

These findings highlight that the indole-2-carboxylic acid scaffold serves as a potent foundation for developing novel HIV-1 integrase inhibitors, with specific derivatives showing significantly increased inhibitory effects. For example, derivative 20a exhibited an IC₅₀ value of 0.13 μM, and derivative 17a had an IC₅₀ of 3.11 μM, demonstrating marked inhibition of integrase activity. rsc.orgresearchgate.netnih.gov

Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of liver fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov These compounds bind to the AMP allosteric site of the enzyme. nih.gov

X-ray crystallography studies of FBPase in complex with these inhibitors have revealed that they bind as a homotetramer, with one inhibitor molecule binding to the AMP allosteric site of each subunit. nih.gov The binding mode of these indole-2-carboxylic acid derivatives is similar to that of the natural allosteric inhibitor AMP. nih.gov

Structure-activity relationship (SAR) studies have led to the development of potent FBPase inhibitors. For example, novel inhibitors with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold, such as compounds 22f and 22g , have shown IC₅₀ values in the submicromolar range. nih.gov Another potent inhibitor, 3.9 , a 7-nitro-1H-indole-2-carboxylic acid derivative, displayed an IC₅₀ of 0.99 μM. researchgate.net Furthermore, compound 14c was identified as a highly potent inhibitor with an IC₅₀ value of 0.10 μM. ebi.ac.uk

The chemoinformatics analysis has shown that these indole derivatives have a distinct binding behavior compared to other classes of FBPase inhibitors, suggesting that exploration of the AMP pocket with this scaffold could lead to the development of new and effective FBPase inhibitors for conditions like type 2 diabetes. nih.gov

Indole-2-carboxylic acid derivatives have been investigated for their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. tandfonline.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.govacs.org

Studies on various indole derivatives have shown that specific structural modifications can lead to potent and selective COX-2 inhibition. For example, the conversion of the carboxylic acid group in indole-3-acetic acid derivatives to esters or amides results in selective COX-2 inhibition. acs.org In one study, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated. Compound S3 from this series demonstrated selective inhibition of COX-2 expression and showed significant anti-inflammatory activity with gastric sparing effects. nih.gov Docking studies revealed that this compound could bind to the COX-2 active site, forming a hydrogen bond with Tyr 355 and Arg 120, similar to the binding of indomethacin. nih.gov

Another study focusing on 1,4-benzoxazine derivatives, which can be synthesized from indole precursors, identified compounds 3e , 3f , 3r , and 3s as having optimal COX-2 inhibition with IC₅₀ values ranging from 0.57 to 0.72 μM and a high selectivity index. rsc.org These findings suggest that the indole scaffold is a promising template for designing novel and selective COX-2 inhibitors.

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a key enzyme in the p38 MAPK signaling pathway, which is involved in various cellular processes, including stress responses and inflammation. wikipedia.orgdrugbank.com Inhibition of MAPK14 has been explored as a therapeutic strategy for various diseases. wikipedia.orgnih.gov

While direct studies on 1-hydroxy-1H-indole-2-carboxylic acid as a MAPK14 inhibitor are not extensively detailed in the provided context, the broader family of indole-containing compounds has been investigated for kinase inhibition. The p38 MAPK pathway is activated by environmental stresses and proinflammatory cytokines, and its substrates include transcription factors and cell cycle regulators. wikipedia.org

Research on selective MAPK14 inhibitors, such as skepinone-L, has demonstrated the potential of targeting this kinase to modulate inflammatory responses. nih.gov In the context of gastric cancer, inhibition of MAPK14 has been shown to impair cell proliferation, induce apoptosis, and inhibit cell migration, suggesting it as a potential pharmacological target. nih.gov Given the diverse biological activities of indole derivatives, the investigation of 1-hydroxy-1H-indole-2-carboxylic acid and its analogues for MAPK14 inhibition could be a promising area for future research.

Receptor Interaction Studies

Indole-2-carboxamides, derived from the indole-2-carboxylic acid scaffold, have been identified as a viable template for the development of allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov These compounds bind to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids bind, and can modulate the binding and/or efficacy of orthosteric ligands. nih.govnih.gov

Several indole-2-carboxamide derivatives have been synthesized and characterized for their allosteric effects on the CB1 receptor. For instance, compounds such as ICAM-a and ICAM-b have been studied, with ICAM-b showing more potent modulation with a high cooperativity factor and significant shifts in the affinity of the orthosteric agonist CP55,940. nih.gov Another derivative, 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide), was identified as a potent positive allosteric modulator with a KB of 259.3 nM and a remarkably high binding cooperativity factor (α) of 24.5. nih.govacs.org Furthermore, compound 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide) exhibited one of the lowest KB values (89.1 nM) for a CB1 allosteric modulator. nih.govacs.org

Interestingly, while these compounds act as positive allosteric modulators of orthosteric agonist binding, they have been shown to antagonize agonist-induced G-protein coupling to the receptor. nih.govacs.org However, they can induce β-arrestin-mediated signaling pathways, such as the activation of ERK1/2. nih.gov This functional selectivity, or biased agonism, presents new opportunities for developing therapeutics that can selectively activate specific signaling pathways associated with the CB1 receptor, potentially offering therapeutic benefits with fewer side effects. nih.gov

Interactive Data Table: Inhibitory Activity of 1-hydroxy-1H-indole-2-carboxylic acid Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 20a | HIV-1 Integrase | 0.13 |

| 17a | HIV-1 Integrase | 3.11 |

| 22f | FBPase | Submicromolar |

| 22g | FBPase | Submicromolar |

| 3.9 | FBPase | 0.99 |

| 14c | FBPase | 0.10 |

| S3 | COX-2 | - |

| 3e | COX-2 | 0.57 - 0.72 |

| 3f | COX-2 | 0.57 - 0.72 |

| 3r | COX-2 | 0.57 - 0.72 |

| 3s | COX-2 | 0.57 - 0.72 |

Interactive Data Table: CB1 Receptor Allosteric Modulation by Indole-2-carboxamide Derivatives

| Compound | KB (nM) | Binding Cooperativity (α) |

|---|---|---|

| 12d | 259.3 | 24.5 |

| 12f | 89.1 | - |

NMDA-Glycine Site Affinity

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and transmission in the central nervous system. Glycine is a necessary co-agonist for the activation of NMDA receptors, binding to a specific site on the NR1 subunit nih.gov. Antagonists that target this glycine binding site can modulate NMDA receptor activity, a mechanism of interest for treating various neurological conditions.

Research into a series of tricyclic indole-2-carboxylic acid derivatives has demonstrated high affinity and selectivity for the NMDA-glycine binding site. nih.gov These compounds were evaluated through radioligand binding assays and anticonvulsant effect models. nih.gov Notably, certain zwitterionic anilides derived from the core indole-2-carboxylic acid structure showed significant potency. nih.gov The investigation confirmed that the indole-2-carboxylic acid scaffold is a promising foundation for developing highly active glycine site antagonists. nih.gov

| Compound Derivative | In Vitro Affinity (Kᵢ) | In Vivo Activity (ED₅₀) |

| SM-31900 (a tricyclic indole-2-carboxylic acid derivative) | 1.0 ± 0.1 nM | 2.3 mg/kg, iv |

This table presents data for a specific derivative of the indole-2-carboxylic acid class, demonstrating the potential of this chemical scaffold. nih.gov

Histamine-3 Receptor Inverse Agonism

The histamine-3 (H₃) receptor, primarily found in the brain, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org H₃ receptor inverse agonists can block the constitutive activity of the receptor, leading to increased neurotransmitter release, which has potential therapeutic effects for conditions like obesity and neurodegenerative diseases. wikipedia.orgnih.gov

Studies have identified 5-hydroxyindole-2-carboxylic acid amides, close structural relatives of 1-hydroxy-1H-indole-2-carboxylic acid, as a novel series of potent H₃ receptor inverse agonists. nih.govresearchgate.net A pharmacophore model was used to design various scaffolds, which led to the identification of the 5-hydroxyindole-2-carboxylic acid amide structure as having significant potential. nih.govresearchgate.net Extensive research into the structure-activity relationships of these compounds has led to the identification of potent agents that demonstrated efficacy in animal models, such as reducing food intake in diet-induced obese rats. nih.gov

KDR Kinase Inhibition

Kinase insert domain-containing receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels. nih.gov The hyper-activation of VEGFR is common in various cancers, making its inhibition a key strategy in anticancer therapy. nih.gov

The indole and oxindole scaffolds are central to several multi-tyrosine kinase inhibitors. nih.govekb.eg For instance, Sunitinib, an oxindole-based drug, acts on VEGFR-2, among other targets. nih.gov Research has also been conducted on indole-2-carboxamide derivatives for their VEGFR-2 inhibitory properties. nih.gov One study synthesized a variety of indole-2-carboxamides and found that some derivatives exhibited mild VEGFR-2 inhibitory activity when compared to the standard, sorafenib. nih.gov This indicates that the indole-2-carboxylic acid framework serves as a valuable template for designing kinase inhibitors. nih.gov

| Compound Class | Target Kinase | Example IC₅₀ |

| Indole-2-carboxamide derivative (49e) | VEGFR-2 | 1.10 ± 0.08 nM |

| 2-Oxoindole based amido congener (XXVI) | VEGFR-2 | 0.28 µM |

This table shows the inhibitory concentrations for specific indole-based derivatives against the KDR/VEGFR-2 kinase, highlighting the scaffold's relevance in this area. nih.govekb.eg

Urotensin II Receptor Antagonism

Urotensin-II (U-II) is recognized as a highly potent mammalian vasoconstrictor, and it interacts with a specific G protein-coupled receptor known as the UT receptor. nih.govnih.gov The U-II/UT system is implicated in cardiovascular functions and pathologies, making UT receptor antagonists valuable tools for research and potential therapeutics. nih.gov

While the direct antagonism of 1-hydroxy-1H-indole-2-carboxylic acid on the UT receptor is not established in the available literature, research has been conducted on related heterocyclic structures. For example, novel antagonists derived from benzo[b]thiophene-2-carboxamide have been developed and shown to act selectively against the urotensin-II receptor with high affinity. scienceopen.com These findings, while not directly involving the indole structure, point to the broader utility of carboxamide derivatives of bicyclic aromatic systems in targeting the UT receptor.

Mechanisms of Antioxidant Activity

Antioxidants protect cells from damage caused by free radicals and reactive oxygen species. Their mechanisms of action often involve neutralizing these reactive species through electron or hydrogen atom donation.

Radical Scavenging Capacity (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging ability of a compound. nih.govwho.int DPPH is a stable free radical that has a deep purple color with a maximum absorbance at 517 nm. nih.govnih.govmdpi.com

When an antioxidant is present, it donates a hydrogen atom or an electron to the DPPH radical. who.intmdpi.com This process neutralizes the free radical, converting it to its reduced form, DPPH-H. nih.gov This reduction results in a color change from purple to a pale yellow, and the decrease in absorbance at 517 nm is measured spectrophotometrically. nih.govmdpi.com The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound. nih.gov The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov The presence of phenolic groups on a molecule often enhances its radical scavenging effect. who.int

| Assay Principle | Measured Parameter | Interpretation |

| DPPH Radical Neutralization | Decrease in absorbance at 517 nm | A greater decrease indicates higher scavenging activity |

| IC₅₀ Value Calculation | Concentration to reduce initial DPPH by 50% | A lower IC₅₀ value signifies a more potent antioxidant |

Reducing Power Assessment

The reducing power of a compound is another important indicator of its potential antioxidant activity. This property is associated with the ability of a substance to donate electrons. In many biological systems, compounds with reducing power can neutralize free radicals by reducing them.

The assessment of reducing power often involves assays where the antioxidant compound reduces a metal ion, such as Fe³⁺ to Fe²⁺. The amount of the reduced ion formed is then measured, typically by a colorimetric reaction. The intensity of the color produced is proportional to the reducing power of the sample. This activity is often dose-dependent and correlates well with the presence of phenolic compounds and results from other antioxidant assays like the DPPH radical scavenging activity. nih.gov

Antimicrobial Action Mechanisms (e.g., against specific pathogens)

Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties against various pathogens. researchgate.netfabad.org.tr While indole-2-carboxylic acid itself and its simple ester derivatives have shown weak antibacterial and antifungal activity in some studies researchgate.net, specific amide derivatives have demonstrated notable efficacy. researchgate.netfabad.org.tr

One study investigated a series of new ester and amide derivatives of indole-2-carboxylic acid. fabad.org.tr Among the tested compounds, an amide derivative was identified as the most active against the Gram-positive bacterium Enterococcus faecalis. fabad.org.tr This same compound also showed significant antifungal activity against the opportunistic yeast Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. fabad.org.tr Other synthesized derivatives also displayed noticeable, though less potent, antifungal effects against C. albicans. researchgate.netfabad.org.tr

Further research into indole-2-carboxamides has revealed a mechanism targeting mycobacterial species. These compounds have been shown to inhibit MmpL3, an essential transporter involved in moving mycolic acids to the mycobacterial cell envelope, giving them potent pan-activity against various Mycobacterium species. nih.gov

Table 1: Antimicrobial Activity of select Indole-2-carboxylic Acid Derivatives

| Compound Type | Target Pathogen | Activity Noted | MIC Value |

|---|---|---|---|

| Amide Derivative | Enterococcus faecalis | Most active derivative in study | Not specified |

| Amide Derivative | Candida albicans | Significant activity | 8 μg/mL |

| Ester/Amide Derivatives | Candida albicans | Noticeable antifungal activity | 32-64 μg/mL |

Antiviral Action Mechanisms (e.g., against SARS-CoV-2)

The potential for indole-based compounds to act as antiviral agents has been an area of active research. While direct studies on the antiviral mechanism of 1-hydroxy-1H-indole-2-carboxylic acid against SARS-CoV-2 are limited, research on related indole derivatives provides insight into potential mechanisms.

One study demonstrated that a specific, complex derivative of indole-3-carboxylic acid, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov At a concentration of 52.0 μM, this compound was able to completely inhibit the replication of the virus. actanaturae.runih.gov